Cas no 4141-14-4 (1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine)

1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a heterocyclic compound featuring a benzodiazepine core with a methyl substituent at the 1-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) active compounds. Its saturated tetrahydro ring enhances stability while maintaining reactivity for further functionalization. The compound's rigid framework and nitrogen-rich architecture contribute to its utility in medicinal chemistry, enabling the development of analogs with potential anxiolytic, sedative, or anticonvulsant activity. Its well-defined stereochemistry and purity are critical for reproducible research applications. Suitable for controlled reactions, it serves as a versatile building block in drug discovery and development.
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine structure
4141-14-4 structure
Product Name:1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
CAS No:4141-14-4
MF:C10H14N2
MW:162.231562137604
CID:1513075
Update Time:2025-05-25

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-1-methyl-
    • 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
    • Inchi: 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3
    • InChI Key: QEHRLRCOYMVAFL-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2CNCC1

Computed Properties

  • Exact Mass: 162.11582

Experimental Properties

  • PSA: 15.27

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Pricemore >>

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Additional information on 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Comprehensive Analysis of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 4141-14-4): Properties, Applications, and Research Trends

The compound 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 4141-14-4) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. As a derivative of the benzodiazepine class, this compound exhibits a fused ring system combining a benzene ring with a seven-membered diazepine ring. The presence of the methyl group at the 1-position distinguishes it from other analogs, influencing its physicochemical properties and potential biological activities.

Recent studies highlight the growing interest in 1,4-benzodiazepine derivatives due to their diverse pharmacological profiles. Researchers are particularly focused on exploring the structure-activity relationships (SAR) of such compounds, with 4141-14-4 serving as an important scaffold for drug discovery. The compound's molecular weight of 176.26 g/mol and lipophilic nature (LogP ≈ 2.1) make it suitable for crossing biological membranes, a property highly valued in CNS-targeted therapeutics.

From a synthetic chemistry perspective, 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine presents interesting challenges and opportunities. Modern synthetic approaches often employ microwave-assisted synthesis or flow chemistry techniques to improve yields and reduce reaction times. The compound's chiral center at the 5-position has spurred investigations into enantioselective synthesis methods, as stereochemistry significantly impacts biological activity in many benzodiazepine analogs.

In material science applications, the tetrahydro-1,4-benzodiazepine core has shown promise as a building block for organic electronic materials. Its rigid yet flexible structure and electron-rich nature make it suitable for designing molecular semiconductors and photocatalysts. Recent patents have disclosed its incorporation into OLED materials, where it functions as an electron-transport layer component.

The analytical characterization of CAS 4141-14-4 typically involves advanced techniques such as LC-MS/MS for purity assessment and X-ray crystallography for structural confirmation. Computational chemistry studies utilizing density functional theory (DFT) calculations have provided valuable insights into its electronic structure and potential interaction with biological targets. These computational approaches are particularly relevant given the current industry focus on AI-driven drug discovery and in silico screening methodologies.

Environmental and safety assessments of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine indicate it has favorable green chemistry metrics compared to traditional benzodiazepines. Its relatively simple degradation profile and absence of persistent metabolites align with the pharmaceutical industry's shift toward sustainable chemistry practices. This aspect has become increasingly important as regulatory agencies emphasize green pharmaceutical manufacturing principles.

Emerging research directions for 4141-14-4 include its potential as a precursor for metal-organic frameworks (MOFs) and as a ligand in coordination chemistry. The nitrogen atoms in its structure can coordinate with various metal ions, opening possibilities for catalytic applications. Additionally, its fluorescence properties are being investigated for bioimaging probes and chemical sensors, particularly in neurotransmitter detection systems.

The global market for benzodiazepine intermediates like 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is projected to grow steadily, driven by demand from both pharmaceutical and specialty chemical sectors. Current production primarily occurs in GMP-certified facilities using continuous manufacturing processes, reflecting industry trends toward Industry 4.0 adoption. Quality control standards typically require ≥98% purity, with strict limits on related substances.

From a regulatory perspective, proper handling and storage of CAS 4141-14-4 follow standard laboratory safety protocols. While not classified as hazardous under current systems, researchers are advised to conduct risk assessments specific to their applications. The compound's stability data suggests good shelf life when stored under inert atmosphere at controlled temperatures, an important consideration for chemical inventory management.

Future research on 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine will likely explore its potential in targeted drug delivery systems and as a template for fragment-based drug design. The continued development of high-throughput screening methods and cryo-EM structural analysis techniques may reveal new biological targets for this versatile scaffold. As synthetic methodologies advance, we anticipate more efficient routes to novel derivatives with tailored properties.

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